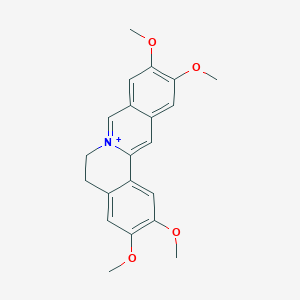
Pseudopalmatine
Descripción general
Descripción
Pseudopalmatine is an alkaloid. It has a role as a metabolite.
This compound is a natural product found in Penianthus zenkeri, Duguetia odorata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Soil and Plant Microbiology : Pseudopalmatine is utilized to study opine-utilizing microorganisms in soil and plants, including crown gall tumors and potato tubers (Nautiyal & Dion, 1990).
Biochemistry and Pharmaceutical Development : It plays a role in the study of pseudopaline dehydrogenase from bacterial pathogens, which catalyzes reversible reactions and produces stereospecific metallophores. This has implications for kinetic analysis, metal coordination, and pharmaceutical development (McFarlane et al., 2019).
Medical Research : this compound, specifically from the plant Enantia chlorantha, has been studied for its potential in inhibiting microfilariae motility, which could help combat diseases like river blindness (Nyongbela et al., 2019).
Microbial Nutrient Acquisition : In microbiology, pseudopaline, a compound related to this compound, is involved in the zinc uptake of Pseudomonas aeruginosa in metal-scarce environments, mimicking a chelating environment (Lhospice et al., 2017).
Pathogen Research : It's also crucial in understanding the role of pseudopaline in bacterial pathogenesis and the acquisition of essential micronutrients in metal-scarce environments, which is vital for bacterial development during infections (Cullia et al., 2020).
Traditional Medicine : this compound, as a natural alkaloid found in the bark of Enantia chlorantha, has historical usage in folk medicine for various diseases (Virtanen, 2008).
Anti-Plasmodial Activity : It exhibits antiplasmodial activity against strains of Plasmodium falciparum, suggesting potential applications in malaria treatment (Baghdikian et al., 2013).
Chemical Synthesis Research : this compound is part of the protoberberine group of alkaloids, and research includes its synthesis, contributing to organic chemistry and pharmacology (Lahm et al., 2015).
Direcciones Futuras
Future research directions include investigating how the concentration of pseudopalmatine affects pharmacological effects and toxicity, the mechanism of synergy between this compound and other protoberberine alkaloids, and structural modification of this compound as a key method to enhance pharmacological activity and reduce toxicity .
Mecanismo De Acción
Target of Action
Pseudopalmatine is a natural product found in various plant species It has been shown to exhibit anti-acetylcholinesterase (ache) activity , suggesting that one of its potential targets could be the AChE enzyme.
Mode of Action
Its anti-acetylcholinesterase activity suggests that it may interact with the ache enzyme, inhibiting its activity . This inhibition could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Result of Action
Its anti-acetylcholinesterase activity suggests that it may enhance cholinergic transmission at the cellular level . This could potentially lead to various physiological effects, depending on the specific cells and tissues involved.
Análisis Bioquímico
Biochemical Properties
Pseudopalmatine is a nitrogenous compound that belongs to the group of alkaloids . It is known for its diverse range of biological properties, which are attributed to the various chemical entities (functional groups) attached to its central moiety . The development and characterization of these plant metabolites and the enzymes involved in their biosynthesis have been a priority in delivering enhanced advantages in terms of biological properties .
Cellular Effects
This compound has been found to inhibit cell proliferation by 87% at a concentration of 10−5 M . It has also been associated with the transformation of oxypalmatine and oxypsuedo-palmatine to tetrahydropalmatine and xylopine, which possess diverse biological activities, including anxiolytic and analgesic effects, as well as free radical and lipid peroxidation inhibitory activity .
Molecular Mechanism
It is known that the compound interacts with various biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
It is generally understood that the effects of biochemical compounds can vary with different dosages, potentially leading to threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
It is known that the compound is a metabolite, which suggests that it is involved in various metabolic processes .
Transport and Distribution
It is generally understood that biochemical compounds can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is generally understood that biochemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFBXKHKECKSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349252 | |
| Record name | Pseudopalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-66-6 | |
| Record name | Pseudopalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudopalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Pseudopalmatine?
A1: this compound has demonstrated in vitro activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs for Alzheimer's disease. [] Additionally, it has shown in vitro anti-onchocercal activity, specifically inhibiting the motility of Onchocerca ochengi microfilariae. []
Q2: What is the chemical structure of this compound?
A2: this compound is a quaternary protoberberine alkaloid with the molecular formula C21H22NO4+. Its structure consists of a protoberberine skeleton with a methoxy group at positions 2, 3, and 10 and a hydroxyl group at position 9. []
Q3: Are there any known structure-activity relationships (SAR) for this compound?
A3: While specific SAR studies focusing solely on this compound are limited, research indicates that modifications to the protoberberine skeleton can influence biological activity. For instance, introducing a dichloromethyl group at the 8-position of quaternary protoberberine alkaloids, including this compound, enhanced their antiproliferative activity against colorectal cancer cells compared to their unmodified counterparts. [] Furthermore, the presence of quaternary nitrogen appears crucial for anti-AChE activity in protoberberine alkaloids like this compound. []
Q4: What are the sources of this compound?
A4: this compound has been isolated from various plant species, including Enantia chlorantha [], Alphonsea tonkinensis [, ], Berberis amurensis [], and Annona glabra. []
Q5: What methods are used to analyze and characterize this compound?
A5: Various analytical techniques are employed to characterize this compound. These include Nuclear Magnetic Resonance spectroscopy (NMR) for structural elucidation, High-Pressure Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESI-MS) for identification and quantification, and X-ray crystallography for determining its three-dimensional structure. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


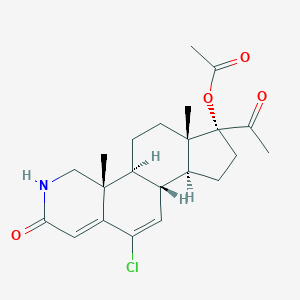
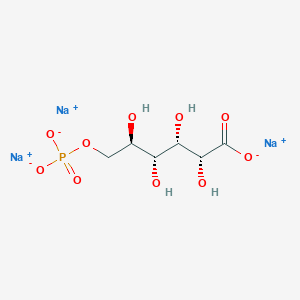
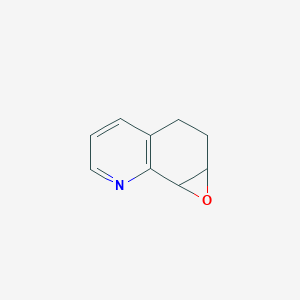

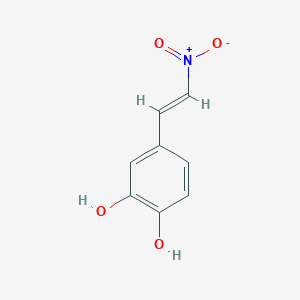
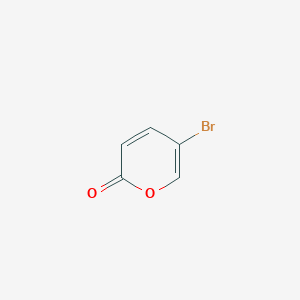
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
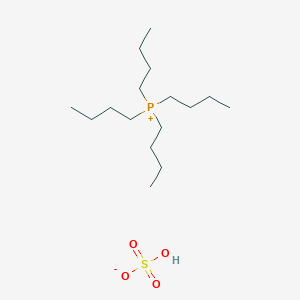

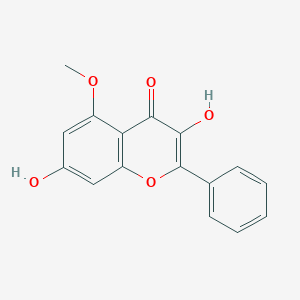
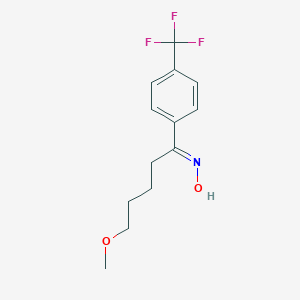

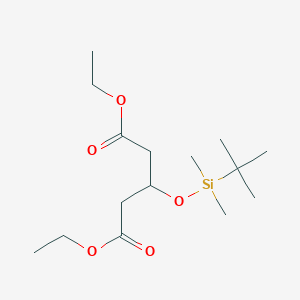
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
